Quantifiable Difference in Lipophilicity (LogP) vs. 4-Chlorophenyl Analog
The lipophilicity of a compound, measured by its partition coefficient (LogP), is a critical parameter affecting membrane permeability, solubility, and ADME properties. 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine exhibits a lower predicted LogP (2.8) compared to its 4-chlorophenyl analog (LogP of 3.28) [REFS-1, REFS-2]. This quantitative difference confirms that the bromo compound is measurably less lipophilic, which may translate to improved aqueous solubility and distinct pharmacokinetic behavior in biological assays.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 2-(4-Chlorophenyl)-1H-imidazo[4,5-c]pyridine (LogP of 3.28) |
| Quantified Difference | Difference of 0.48 LogP units (lower for target) |
| Conditions | Predicted partition coefficient (LogP) calculated via standard cheminformatics methods. |
Why This Matters
This quantifiable difference in LogP provides a scientific basis for selecting the bromo analog when a less lipophilic candidate is required, impacting assay design and lead optimization workflows.
- [1] Molaid. 2-(4-溴苯基)-1H-咪唑并[4,5-c]吡啶 | 113270-73-8. Chemical Database. View Source
- [2] ChemSrc. 2-(4-Chlorophenyl)-1H-imidazo(4,5-c)pyridine. Technical Datasheet. View Source
